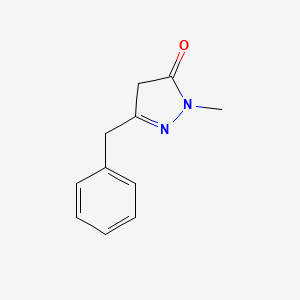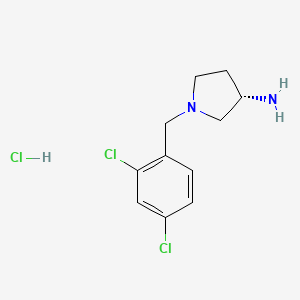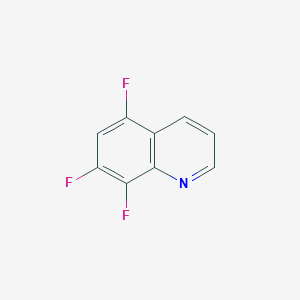
5,7,8-Trifluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,8-Trifluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,7,8-Trifluoroquinoline can be synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the Skraup reaction, where 2,3,4,5-tetrafluoroaniline is reacted with glycerol, crotonaldehyde, or methyl vinyl ketone . Another approach involves the treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3, resulting in a mixture of dimethylphosphano derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the selective fluorination of the quinoline ring, minimizing by-products and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,7,8-Trifluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cycloaddition reactions. These reactions are facilitated by the presence of fluorine atoms, which enhance the reactivity of the quinoline ring .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium hydroxide, and ammonia are commonly used nucleophiles that replace fluorine atoms in the quinoline ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with organometallic reagents are frequently employed to introduce various functional groups into the quinoline structure.
Major Products: The major products formed from these reactions include substituted quinolines with enhanced biological activity and unique chemical properties. For example, treatment with Me2PSiMe3 results in dimethylphosphano derivatives .
Scientific Research Applications
5,7,8-Trifluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7,8-Trifluoroquinoline involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a related class of compounds, inhibit DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This mechanism is crucial for their antibacterial activity.
Comparison with Similar Compounds
- 5,6,8-Trifluoroquinoline
- 5,7-Difluoroquinoline
- 5,7,8-Trifluoro-2-phenylquinoline
- 5,7,8-Trifluoro-6-trifluoromethylquinoline
Comparison: 5,7,8-Trifluoroquinoline is unique due to the specific positioning of fluorine atoms, which significantly influences its reactivity and biological activity.
Properties
Molecular Formula |
C9H4F3N |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
5,7,8-trifluoroquinoline |
InChI |
InChI=1S/C9H4F3N/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H |
InChI Key |
VDXTXHDHETZFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2F)F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


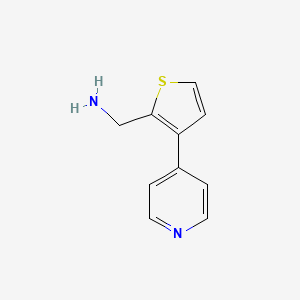
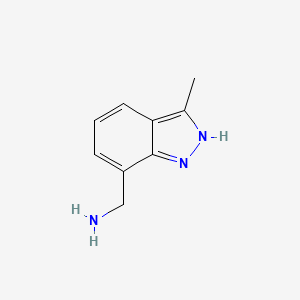

![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)
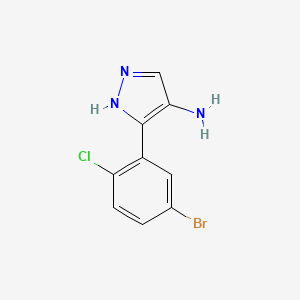
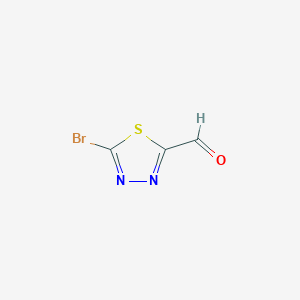
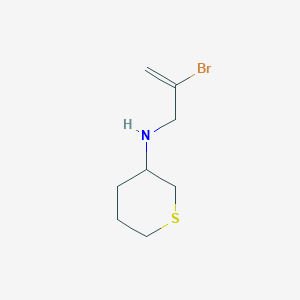
![4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13015207.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid](/img/structure/B13015215.png)
![1-Azaspiro[4.4]nonan-4-amine](/img/structure/B13015226.png)
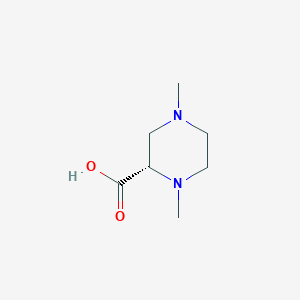
![5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)
